DTP348 - 1383370-92-0

DTP348

Catalog Number: EVT-288250
CAS Number: 1383370-92-0
Molecular Formula: C6H11N5O4S
Molecular Weight: 249.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dtp348 has been used in trials studying the treatment of Solid Tumors and Head and Neck Neoplasms.
CAIX Inhibitor DTP348 is an orally bioavailable, nitroimidazole-based sulfamide, carbonic anhydrase IX (CAIX) inhibitor with potential antineoplastic activity. Upon administration, CAIX inhibitor DTP348 inhibits tumor-associated CAIX, a hypoxia-inducible transmembrane glycoprotein that catalyzes the reversible reaction and rapid interconversion of carbon dioxide and water to carbonic acid, protons, and bicarbonate ions. This prevents the acidification of the tumor's extracellular microenvironment and decreases the intracellular pH. This results in increased cell death in CAIX-expressing, hypoxic tumors. In addition, DTP348, through its nitroimidazole moiety, is able to sensitize hypoxic tumor cells to irradiation. CAIX is overexpressed in various tumors and plays a key role in intra- and extracellular pH regulation, cancer cell progression, survival, migration and invasion.
Source and Classification

The compound DTP348 is synthesized as part of ongoing research into effective cancer therapies. It is particularly noted for its role as a radiosensitizer, enhancing the effectiveness of radiotherapy in cancer treatment. The chemical structure and properties of DTP348 position it within the broader class of carbonic anhydrase inhibitors, which are being explored for their potential in cancer therapeutics .

Synthesis Analysis

Methods and Technical Details

The synthesis of DTP348 involves several steps typical of organic synthesis techniques used for nitroimidazole compounds. While specific synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available nitroimidazole precursors.
  2. Functionalization: Various functional groups are introduced through electrophilic substitution reactions to enhance the compound's inhibitory activity against carbonic anhydrase IX.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The synthesis process is crucial as it determines the efficacy and safety profile of the resulting compound, impacting its potential therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular formula for DTP348 is C11_{11}H10_{10}N4_4O3_3, with a molecular weight of approximately 246.22 g/mol. The structure features a nitroimidazole core, which is characteristic of its class, alon

Introduction to Carbonic Anhydrase IX (CA IX) as a Therapeutic Target

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that has emerged as a critical molecular target in oncology due to its selective overexpression in hypoxic solid tumors versus limited expression in normal tissues. This enzyme is functionally encoded by the CA9 gene, positioned on chromosome 9p12-13, and features a distinctive structural organization comprising an N-terminal proteoglycan-like domain, a catalytic domain, a transmembrane anchor, and a C-terminal intracellular tail [3] [7]. CA IX’s induction is predominantly governed by the hypoxia-inducible factor-1α (HIF-1α) pathway, positioning it as a downstream effector of tumor hypoxia—a hallmark of advanced solid malignancies [1] [10]. The catalytic function of CA IX centers on the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺), a reaction fundamental to maintaining cellular pH homeostasis under metabolically stressed conditions [3] [8].

Hypoxia-Inducible Enzyme Dynamics in Solid Tumors

Hypoxia (oxygen partial pressure < 10 mmHg) develops in solid tumors due to aberrant vasculature, impaired perfusion, and high oxygen consumption rates by rapidly proliferating cancer cells [2] [6]. This oxygen deficiency triggers the stabilization of HIF-1α, which escapes VHL-mediated ubiquitination and degradation. Consequently, HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter region of CA9, driving its transcriptional upregulation [1] [10]. Approximately 80% of clear cell renal cell carcinomas (ccRCC) exhibit VHL mutations, leading to constitutive HIF activation and persistent CA IX expression independent of oxygen tension [8].

CA IX operates within a continuum of oxygen-sensing enzymes, each with distinct oxygen affinities (Km values) that determine their activation thresholds during incremental hypoxia. As illustrated in Table 1, CA IX induction occurs under moderate hypoxia (Km ~250 μM O₂ for HIF-hydroxylases like PHDs), positioning it as an early responder to oxygen gradients that intensify with tumor growth [6] [10]. This spatial regulation creates a heterogeneous expression pattern, with CA IX densely localized in the hypoxic tumor core—a feature validated in breast, cervical, and head-and-neck squamous cell carcinomas [2] [7].

Table 1: Oxygen Affinities of Key Hypoxia-Sensing Enzymes

EnzymeTypeKm O₂ (μM)Hypoxia Threshold
PHD2Prolyl hydroxylase250Moderate
FIHAsparaginyl hydroxylase90Moderate-Severe
CA IX InducerHIF-1α stabilizer~250Moderate
KDM5AHistone demethylase90Severe
ACOXAcyl-CoA oxidase5Anoxia

Beyond transcriptional regulation, CA IX activity is potentiated by the acidic tumor microenvironment (TME). Biochemical analyses confirm that CA IX exhibits maximal catalytic efficiency at pH 6.5–7.0, aligning with extracellular acidosis (pH ~6.5–7.0) prevalent in hypoxic niches [3] [7]. This pH-dependent activity enables CA IX to function as a metabolic node, coordinating with acid-base transporters (e.g., MCT4, NHE1) to mitigate intracellular acidosis and sustain cancer cell viability [3] [8].

A metabolic coupling model further refines CA IX’s role within tumor microdomains: while CA IX dominates the acidic, hypoxic core by exporting protons, CA XII (a related isoform) becomes upregulated at the invasive front, facilitating bicarbonate import to neutralize intracellular pH in migrating cells [8]. This compartmentalized synergy enhances overall tumor adaptability and metastatic competence.

Role of CA IX in Tumor Microenvironment Acidification

CA IX is a master regulator of extracellular acidification, a hallmark of aggressive malignancies. Its catalytic mechanism involves rapid CO₂ hydration: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. The protons (H⁺) generated are extruded into the extracellular space, while bicarbonate (HCO₃⁻) is imported into cells via transporters like NBCe1 to buffer cytoplasmic pH [3] [7]. This creates a "pH paradox": cancer cells maintain a neutral-to-alkaline intracellular pH (pHi ~7.2–7.4) conducive to proliferation while acidifying the extracellular milieu (pHe ~6.5–7.0) [3] [8].

Table 2: pH-Regulating Machinery Cooperating with CA IX

TransporterFunctionInteraction with CA IXBiological Impact
NBCe1Na⁺/HCO₃⁻ cotransporter (import)Supplies substrate (CO₂) for CA IXCytoplasmic alkalinization
MCT4H⁺/lactate symporter (export)Synergizes with CA IX-mediated H⁺ exportAcidifies extracellular matrix
NHE1Na⁺/H⁺ exchanger (export)Augments H⁺ effluxSustains glycolytic flux
AE2Cl⁻/HCO₃⁻ exchanger (export)Counterbalances CA IX-driven HCO₃⁻ importPrevents cytoplasmic alkalinization

Acidification drives tumor progression through multiple mechanisms:

  • ECM Remodeling: Acidic pHe activates latent proteases (e.g., MMP-2, MMP-9) and cathepsins that degrade collagen and other matrix components, clearing paths for invasion [3] [8].
  • Immune Evasion: Extracellular acidosis (pH ≤6.8) impairs T-cell receptor signaling, cytokine production, and cytotoxic activity while expanding immunosuppressive myeloid-derived suppressor cells (MDSCs) [7] [8].
  • Chemoresistance: Weak-base chemotherapeutics (e.g., doxorubicin) become protonated and trapped in acidic extracellular compartments, reducing intracellular drug accumulation [1] [7].

CA IX further amplifies acidification through non-catalytic mechanisms. Its proteoglycan-like domain facilitates lactate/H⁺ export via monocarboxylate transporters (MCTs), enhancing extracellular acidification independently of CO₂ hydration [3] [8]. Additionally, CA IX disrupts intercellular adhesion by competing with E-cadherin for β-catenin binding, promoting epithelial-mesenchymal transition (EMT) and cell dissociation from primary sites [7] [8].

CA IX-Mediated Metastatic Pathways and Chemoresistance

CA IX drives metastasis through enzymatic and signaling functions that reprogram cancer cell behavior. Key mechanisms include:

  • Stemness and EMT: CA IX upregulation correlates with cancer stem cell (CSC) markers (CD133, OCT4) in breast and colorectal cancers. Hypoxia-induced CA IX activates Wnt/β-catenin and Notch pathways, promoting stem-like phenotypes and EMT transcription factors (Snail, Twist) [1] [8].
  • Focal Adhesion Dynamics: The proteoglycan-like domain of CA IX enhances assembly of focal adhesions by recruiting integrin β1 and vinculin, accelerating cell motility on fibronectin substrates [3] [8].
  • Exosome-Mediated Crosstalk: CA IX-enriched exosomes transfer pro-metastatic microRNAs (e.g., miR-210) to normoxic cells, inducing VEGF expression and angiogenesis in pre-metastatic niches [1] [7].

Chemoresistance is facilitated by CA IX through pH-dependent and -independent pathways:

  • pH-Dependent Drug Trapping: Acidic pHe generated by CA IX protonates weak-base drugs (e.g., anthracyclines), reducing membrane permeability and intracellular uptake [1] [7].
  • Redox Imbalance: CA IX depletion increases mitochondrial ROS and DNA damage in hypoxic cells, sensitizing them to cisplatin and paclitaxel [1] [3].
  • HIF-1α Stabilization: CA IX-derived bicarbonate sustains mitochondrial function under hypoxia, preventing HIF-1α degradation and maintaining survival signals [6] [7].

DTP348 represents a novel class of CA IX inhibitors designed to counteract these protumorigenic mechanisms. As a small-molecule nitroimidazole-sulfonamide conjugate, DTP348 binds the CA IX catalytic site with high affinity (Ki = 8.3 nM), selectively inhibiting CO₂ hydration over off-target isoforms (CA I/II) [4] [9]. Preclinical studies confirm its ability to:

  • Suppress extracellular acidification in Xenopus oocytes (IC₅₀ = 19.26 μM) [4]
  • Reverse hypoxia-induced chemoresistance to 5-FU in HT-29 colorectal cancer spheroids [9]
  • Inhibit primary tumor growth and lung metastasis in MDA-MB-231 xenografts by >60% [9]

A Phase I trial (NCT03450018) evaluated DTP348 in head and neck squamous cell carcinoma (HNSCC) and other solid tumors, though results remain pending. Compared to benchmark inhibitors like SLC-0111 (Phase Ib), DTP348’s nitroimidazole moiety enhances hypoxic tumor targeting, potentially improving therapeutic index [5] [9].

Properties

CAS Number

1383370-92-0

Product Name

DTP348

IUPAC Name

2-methyl-5-nitro-1-[2-(sulfamoylamino)ethyl]imidazole

Molecular Formula

C6H11N5O4S

Molecular Weight

249.25 g/mol

InChI

InChI=1S/C6H11N5O4S/c1-5-8-4-6(11(12)13)10(5)3-2-9-16(7,14)15/h4,9H,2-3H2,1H3,(H2,7,14,15)

InChI Key

AVSMSXHPIYIKIJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

DTP348; DTP 348; DTP-348.

Canonical SMILES

CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.